molecular formula C19H15N3OS B2515740 N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide CAS No. 865612-41-5

N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B2515740
CAS No.: 865612-41-5
M. Wt: 333.41
InChI Key: AKDCLHAYVVMHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(7-Methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 6. At position 3 of the imidazo[1,2-a]pyridine, a phenyl group is attached, which is further functionalized with a 2-thiophenecarboxamide moiety.

Properties

IUPAC Name

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-7-8-22-12-16(21-18(22)10-13)14-4-2-5-15(11-14)20-19(23)17-6-3-9-24-17/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDCLHAYVVMHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes include:

    Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the imidazo[1,2-a]pyridine core

    Condensation Reactions: These reactions involve the condensation of an aldehyde or ketone with an amine to form the imidazo[1,2-a]pyridine ring.

    Intramolecular Cyclizations: This method involves the cyclization of a precursor molecule to form the imidazo[1,2-a]pyridine core.

    Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the imidazo[1,2-a]pyridine core.

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction include the corresponding amines and alcohols.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, nucleophiles, and electrophiles. .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide exhibits significant anticancer properties. A study conducted by the National Cancer Institute evaluated the compound against various cancer cell lines, revealing an average growth inhibition rate of 12.53% at a concentration of 105M10^{-5}M . This suggests potential for further development as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Similar compounds within the imidazo[1,2-a]pyridine class have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL . This positions the compound as a candidate for further exploration in treating bacterial infections.

Enzyme Inhibition

This compound may act as an inhibitor for enzymes involved in disease progression. For example, enzyme inhibition studies have highlighted similar compounds' ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases . This suggests a potential role in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Screening

A comprehensive screening of this compound was conducted across a panel of human tumor cell lines. The study utilized the established protocols by the National Cancer Institute, revealing that the compound inhibited cell growth effectively across several types of cancer cells .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against E. coli and S. aureus. The results indicated significant antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of c-MET kinases, which play a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine The compound (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () replaces the pyridine ring with a pyrimidine core. The Schiff base formation in this analog introduces a reactive imine group, contrasting with the stable carboxamide in the target compound .

Substituent Variations at Position 3

Thiophenecarboxamide vs. Benzamide N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide () substitutes the thiophenecarboxamide with a benzamide group. Benzamide derivatives generally exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility.

Trifluoromethyl Benzamide Derivatives
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide () incorporates a trifluoromethyl group, enhancing metabolic stability and electron-withdrawing effects. Such modifications are common in drug design to improve pharmacokinetics, though they may introduce steric bulk .

Halogenation and Electronic Effects

Iodo-Substituted Analogs
N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide () features an iodine atom at position 6 of the imidazo[1,2-a]pyridine. Iodination increases molecular weight and polarizability, making the compound a candidate for radiolabeling. However, steric hindrance from iodine may reduce binding affinity compared to the methyl-substituted target compound .

Physicochemical and Structural Properties

Dihedral Angles and Conformational Flexibility

highlights that 3-substituted imidazo[1,2-a]pyridinyl compounds exhibit larger dihedral angles (12.0–47.5°) due to steric repulsion between the substituent and the phenyl ring.

Solubility and Lipophilicity

Thiophenecarboxamide derivatives generally exhibit moderate solubility due to the sulfur atom’s polarizability. In contrast, benzamide analogs () are more lipophilic, while trifluoromethyl-substituted compounds () balance solubility and metabolic stability .

Antifungal Activity

Pyrazolecarboxamide derivatives () demonstrate moderate antifungal activity, with substituents on the pyridine ring critical for efficacy. The target compound’s thiophenecarboxamide group may mimic these interactions, though specific antifungal data remain unexplored .

Anticancer Potential

Patents () describe imidazo[1,2-a]pyridinyl compounds as anticancer agents targeting resistant cancers.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Properties
Target Compound Imidazo[1,2-a]pyridine 7-Methyl, 3-phenyl-thiophenecarboxamide Potential anticancer High dihedral angle
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)... Imidazo[1,2-a]pyrimidine Schiff base with thiophene Not reported Reactive imine group
N-[7-Methyl-2-(2-thienyl)imidazo...]benzamide Imidazo[1,2-a]pyridine Benzamide Not reported Enhanced lipophilicity
N-(2-phenylimidazo...)-3-(trifluoromethyl)benzamide Imidazo[1,2-a]pyridine Trifluoromethyl benzamide Moderate antifungal Metabolic stability
N-[3-(6-Iodoimidazo...)phenyl]-2-furamide Imidazo[1,2-a]pyridine Furamide, 6-iodo Not reported Radiolabeling potential

Biological Activity

N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods involving imidazo[1,2-a]pyridine derivatives. For instance, the synthesis of related imidazo compounds has been achieved using catalytic systems that facilitate the formation of C-N bonds under mild conditions . The synthetic pathways often involve multi-step reactions that yield high purity and yield of the target compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. For example, compounds similar to this compound were evaluated for their activity against various bacterial strains. The results indicated moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. In particular, imidazo derivatives have been studied for their role as ENPP1 inhibitors, which are crucial in cancer immunotherapy. Compounds exhibiting ENPP1 inhibition can enhance immune responses against tumors by affecting the cGAS-STING signaling pathway. For instance, imidazo derivatives demonstrated significant tumor growth inhibition in murine models when combined with immune checkpoint inhibitors .

Case Studies and Experimental Data

A comprehensive review of the literature reveals several case studies focusing on the biological activity of imidazo[1,2-a]pyridine derivatives:

StudyCompound TestedActivityIC50 Value
1Imidazo derivative 7ENPP1 Inhibition5.70 nM
26-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidineAntimicrobialMIC < Reference Drug
3This compoundAntitumor (in vitro)TBD

These findings indicate that this compound may possess significant biological activity warranting further investigation.

Q & A

Basic: What are the recommended synthetic routes for N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core followed by coupling with a substituted phenyl-thiophenecarboxamide group. Key steps include:

  • Core Formation : Condensation of 2-aminopyridine derivatives with α-bromoketones to construct the imidazo[1,2-a]pyridine scaffold .
  • Substituent Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 7-methyl group and phenyl ring .
  • Amide Bond Formation : Reaction of the intermediate amine with 2-thiophenecarbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF .
    Optimization Tips :
  • Use polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.
  • Control temperature (60–80°C) to prevent side reactions.
  • Monitor progress via TLC or LC-MS to isolate intermediates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the imidazo[1,2-a]pyridine core and substituent positions (e.g., methyl at C7, phenyl at C2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., bromine or sulfur signatures) .
  • HPLC-PDA : Assesses purity (>95%) and identifies residual solvents or byproducts .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities and confirms dihedral angles between aromatic rings .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Kinase Inhibition Screening : Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of kinases like VEGFR-2 or EGFR, given structural similarities to known inhibitors .
  • Antimicrobial Susceptibility Testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi, focusing on MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Systematic Substituent Variation : Modify the 7-methyl group (e.g., replace with ethyl, halogen) and the thiophene ring (e.g., introduce electron-withdrawing groups) to assess impact on activity .
  • Dihedral Angle Analysis : Use crystallographic data (e.g., from CSD entries like KABMIM or MIXZOJ) to correlate planar/non-planar conformations with bioactivity .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using docking simulations (e.g., AutoDock Vina) against target proteins .

Advanced: What computational methods resolve contradictions between in vitro and in silico activity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and identify key residues (e.g., hydrophobic pockets in VEGFR-2) .
  • Free Energy Perturbation (FEP) : Quantify energy differences between active/inactive conformers to explain discrepancies in IC50_{50} values .
  • Metabolite Prediction : Use software like Schrödinger’s MetaSite to predict phase I/II metabolism, which may explain reduced in vivo efficacy despite strong in vitro activity .

Advanced: How can synthetic yields be improved without compromising purity?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) for coupling steps to reduce byproducts .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (e.g., 100°C, 30 min) to accelerate amide bond formation and improve yields by 15–20% .
  • Purification Techniques : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water mixtures .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., kinases) in lysates treated with the compound .
  • Fluorescence Polarization : Track competitive displacement of fluorescent probes (e.g., ATP analogs) in live cells .
  • CRISPR-Cas9 Knockout : Generate target gene knockouts in cell lines to confirm loss of compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.